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Compound of Interest

Compound Name: SAR103168

Cat. No.: B1191841 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of

SAR103168, a potent multi-targeted kinase inhibitor, in various cell-based assays. The

following protocols and data are intended to facilitate research into the cellular effects of this

compound.

Introduction to SAR103168
SAR103168 is a novel, multi-targeted kinase inhibitor with demonstrated preclinical activity in

several in vitro and murine models of acute myeloid leukemia (AML). It exhibits potent inhibitory

activity against the Src kinase family, BCR-Abl, and several angiogenic receptor kinases.[1] In

preclinical studies, SAR103168 has been shown to induce apoptosis and inhibit proliferation in

acute and chronic myeloid leukemia cells at nanomolar concentrations.[1]

Mechanism of Action: SAR103168 functions by inhibiting the kinase activity of a range of

protein tyrosine kinases, thereby blocking downstream signaling pathways crucial for cell

proliferation, survival, and angiogenesis. Its primary targets include:

Src Kinase Family: Key regulators of cell growth, differentiation, and survival.

BCR-Abl: The fusion protein driving chronic myeloid leukemia (CML).
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Angiogenic Receptor Tyrosine Kinases: Including VEGFR1, VEGFR2, Tie2, PDGFR,

FGFR1, and FGFR3, which are critical for tumor neovascularization.

EGFR: Involved in the growth of various solid tumors.

By inhibiting these targets, SAR103168 disrupts signaling cascades, including the

phosphorylation of downstream effectors like STAT5, a key protein in signal transduction

pathways that suppresses apoptosis.

Quantitative Data
The following table summarizes the known inhibitory concentrations of SAR103168.

Target/Cell Line Assay Type IC50 Value Reference

Src Kinase Kinase Activity Assay 0.65 ± 0.02 nM N/A

AML/CML Cell Lines

(general)

Proliferation/Apoptosis

Assays
Nanomolar range [1]

Note: Specific IC50 values for individual AML/CML cell lines such as KG1, EOL-1, Kasumi-1,

CTV1, and K562 are reported to be in the nanomolar range, though precise figures are not

publicly available.

Preparation of SAR103168 for In Vitro Use
Proper preparation of SAR103168 is critical for obtaining reliable and reproducible results in

cell-based assays.

Materials
SAR103168 powder

Dimethyl sulfoxide (DMSO), cell culture grade

Sterile, nuclease-free microcentrifuge tubes

Sterile, filtered pipette tips
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Protocol for Preparing a 10 mM Stock Solution
Weighing: Accurately weigh the desired amount of SAR103168 powder in a sterile

microcentrifuge tube.

Dissolution: Add the appropriate volume of DMSO to achieve a 10 mM stock solution. For

example, to prepare 1 ml of a 10 mM stock, add 1 ml of DMSO to the tube containing the

weighed SAR103168.

Solubilization: Gently vortex or pipette the solution to ensure the compound is completely

dissolved.

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in

sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability.

Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions
Prepare fresh working solutions by diluting the 10 mM stock solution in the appropriate cell

culture medium immediately before use.

Important Considerations:

DMSO Concentration: The final concentration of DMSO in the cell culture medium should be

kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.

Solubility: If precipitation is observed upon dilution in aqueous media, consider a serial

dilution approach.

Control: Always include a vehicle control (cell culture medium with the same final

concentration of DMSO) in your experiments.

Experimental Protocols
The following are detailed protocols for common cell-based assays to evaluate the efficacy of

SAR103168.

Cell Proliferation/Viability Assay (MTS/MTT Assay)
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This assay measures the metabolic activity of cells as an indicator of cell viability and

proliferation.

Workflow:

Caption: Workflow for a typical cell proliferation assay.

Protocol:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100

µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2

incubator.

Compound Treatment: Prepare serial dilutions of SAR103168 in culture medium from your

stock solution. Remove the old medium from the wells and add 100 µL of the diluted

compound or vehicle control.

Incubation: Incubate the plate for 48 to 72 hours.

MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well.

Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for

MTS) using a microplate reader.

Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Workflow:

Caption: Workflow for an Annexin V/PI apoptosis assay.
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Protocol:

Cell Treatment: Treat cells with SAR103168 at the desired concentrations for the appropriate

duration (e.g., 24-48 hours).

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for

suspension cells).

Washing: Wash the cells twice with cold PBS.

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of

1 x 10^6 cells/mL.

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell

suspension.

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples

by flow cytometry within one hour.

Western Blot for Phospho-STAT5 Inhibition
This assay is used to confirm the inhibitory effect of SAR103168 on a specific downstream

signaling molecule.

Workflow:

Caption: Workflow for Western blot analysis.

Protocol:

Cell Treatment and Lysis: Treat cells with SAR103168. After treatment, wash the cells with

cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase

inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE: Denature the protein samples and separate them by SDS-polyacrylamide gel

electrophoresis.

Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to

prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against

phospho-STAT5, total STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at

4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again and visualize the protein bands using an enhanced

chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway
The following diagram illustrates the signaling pathways inhibited by SAR103168.

Caption: SAR103168 inhibits multiple tyrosine kinases, blocking key downstream signaling

pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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